Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate
Description
Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate is a synthetic piperidine derivative characterized by a phenoxybenzoyl moiety attached to the piperidine nitrogen and a methyl ester group at the 4-position. The phenoxybenzoyl group introduces steric and electronic effects that may modulate receptor binding and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)15-11-13-21(14-12-15)19(22)17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNEKVGXWSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenoxyphenyl carbonyl compounds. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Condensation and Deprotection
The compound’s benzoyl group can undergo hydrolysis under acidic or basic conditions to regenerate free amines. For example:
- BBr₃-mediated demethylation : Boron tribromide (BBr₃) in dichloromethane at low temperatures removes methyl protecting groups from phenolic or methoxy-substituted derivatives. This reaction is critical for generating hydroxylated intermediates used in further coupling steps .
Reaction Scheme :Conditions :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 1M BBr₃ | −10–0°C | 1–6.5h | 48–59% |
Friedel-Crafts Acylation
The piperidine nitrogen can participate in Friedel-Crafts reactions to introduce aromatic substituents. For instance:
- AlCl₃-catalyzed acylation : Reacting the compound with bromobenzene or diphenylmethane in dichloroethane (DCE) at 90°C yields cycloalkyl- or aryl-substituted analogs .
Example :Key Parameters :
- Catalyst: AlCl₃ (1.5–2 eq)
- Solvent: 1,2-Dichloroethane
- Temperature: 90°C
Ester Hydrolysis and Functionalization
The methyl ester at the 4-position is susceptible to hydrolysis, enabling carboxylate formation:
- Basic hydrolysis : Treatment with aqueous LiOH in THF/MeOH (1:1) converts the ester to a carboxylic acid .
Reaction Pathway :Conditions :
| Base | Solvent | Time | Yield |
|---|---|---|---|
| 2N LiOH | THF/MeOH (1:1) | Overnight | 77–99% |
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen undergoes alkylation or arylation under SN2 conditions:
- Mitsunobu reaction : Substituted alcohols react with the piperidine ring using DIAD and PPh₃ to introduce new substituents .
Example :Key Observations :
- Stereoselectivity: Favors SN2 mechanism, retaining chiral purity .
- Yields: 70–85% for secondary alcohols .
Synthetic Challenges and Optimization
- Low yields in coupling steps : HATU-mediated amide formation with hydroxy-pyridine carboxylic acids yields 50–57% due to steric hindrance .
- Demethylation side reactions : Overexposure to BBr₃ can lead to ring-opening byproducts .
Optimized Protocol :
Scientific Research Applications
Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)
Key Differences :
- Substituents: Carfentanil features a phenylethyl group at the 1-position and a phenylpropanoylamino group at the 4-position, whereas the target compound has a phenoxybenzoyl group at the 1-position and a methyl ester at the 4-position.
- Pharmacology: Carfentanil is a highly potent μ-opioid receptor agonist (approximately 10,000 times more potent than morphine) due to its lipophilic phenylethyl and propanoylamino groups, which enhance blood-brain barrier penetration .
Methyl 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylate
Key Differences :
Methyl 1-(3-Bromo-2-cyanophenyl)piperidine-4-carboxylate
Key Differences :
- Substituents: A bromo-cyano-substituted phenyl group at the 1-position.
- Physicochemical Properties :
- Functional Implications: The electron-withdrawing bromo and cyano groups may enhance metabolic stability but reduce bioavailability due to increased polarity.
Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-4-carboxylate
Key Differences :
- Substituents : An ethoxy-oxoethyl group at the 1-position and an ethyl ester at the 4-position.
- Functional Implications : The ethyl ester may confer slower hydrolysis rates compared to the methyl ester, prolonging systemic exposure .
Comparative Data Table
*Estimated based on structural analogs. †Experimental value from carfentanil studies. ‡Predicted value.
Biological Activity
Methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.35 g/mol
This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a phenoxybenzoyl moiety that enhances its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2, enhancing the sensitivity of cancer cells to chemotherapy .
- Case Study : In vitro studies using MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC values around 10 µM). This was attributed to the compound's ability to disrupt mitochondrial function and promote caspase activation .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics:
- Mechanism of Action : It appears to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis. This action is particularly effective against Gram-positive bacteria .
- Research Findings : A study assessed the efficacy of this compound against various bacterial strains. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | IC / MIC (µg/mL) | References |
|---|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | 10 µM | |
| Antimicrobial | Disrupts cell wall synthesis | 5 µg/mL |
Future Directions and Research Implications
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to better understand pharmacokinetics and potential therapeutic applications.
- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its anticancer and antimicrobial effects could lead to the development of more targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
